molecular formula C13H17NO3 B12670913 Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate CAS No. 84540-62-5

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate

Cat. No.: B12670913
CAS No.: 84540-62-5
M. Wt: 235.28 g/mol
InChI Key: TWDCYCSGTBPHFH-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate is an organic compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a benzoate ester linked to an amino group substituted with a 2,2-dimethyl-1-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate typically involves the esterification of 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methyl-1-oxopropyl)amino]benzoate
  • Methyl 2-[(1-oxopropyl)amino]benzoate

Uniqueness

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84540-62-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

TWDCYCSGTBPHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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